2-Methyl-2,8-diazaspiro[4.5]decane
Overview
Description
2-Methyl-2,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Methyl-2,8-diazaspiro[4.5]decane is the receptor interaction protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1’s kinase activity, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound has been found to exhibit significant inhibitory activity against RIPK1 .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the necroptosis pathway . By inhibiting RIPK1, the compound prevents the activation of this pathway . The downstream effects include a reduction in necroptotic cell death .
Result of Action
The molecular and cellular effects of this compound’s action include a significant anti-necroptotic effect . This is observed in a necroptosis model in U937 cells .
Biochemical Analysis
Biochemical Properties
2-Methyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its activity, thereby preventing necroptosis. Additionally, this compound interacts with other biomolecules, such as mixed lineage kinase domain-like protein (MLKL), further influencing necroptosis pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in U937 cells, a model for necroptosis, the compound exhibited significant anti-necroptotic effects . This indicates that this compound can modulate cell death pathways, potentially offering therapeutic benefits in conditions where necroptosis is detrimental.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. By binding to RIPK1, the compound inhibits its kinase activity, preventing the downstream signaling that leads to necroptosis . This inhibition is crucial in modulating cell death and inflammation. Additionally, this compound may influence gene expression by altering the activity of transcription factors involved in necroptosis pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on RIPK1 over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, there may be threshold effects, leading to potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and other cellular processes. The compound’s inhibition of RIPK1 affects the metabolic flux of necroptosis pathways, altering the levels of metabolites involved in cell death and inflammation . Understanding these metabolic interactions is essential for developing targeted therapies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with RIPK1 and other biomolecules, ensuring its inhibitory effects on necroptosis pathways.
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-4-9(8-11)2-5-10-6-3-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXCXAIQIMWSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298157 | |
Record name | 2-Methyl-2,8-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061873-16-2 | |
Record name | 2-Methyl-2,8-diazaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1061873-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2,8-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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